molecular formula C18H36O7Si2 B14359299 Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate CAS No. 90161-35-6

Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate

Katalognummer: B14359299
CAS-Nummer: 90161-35-6
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: HJEUUCYVIRGQGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate is a complex organosilicon compound that contains a three-membered oxirane ring and ester functionalities. This compound is notable for its unique structure, which includes both silicon and oxygen atoms, making it a versatile molecule in various chemical applications .

Vorbereitungsmethoden

The synthesis of Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate involves multiple steps. One common method includes the reaction of 3-(ethoxy(dimethyl)silyl)propyl alcohol with oxirane-2,3-dicarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Analyse Chemischer Reaktionen

Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate involves its ability to form stable bonds with other molecules through its silicon and oxygen atoms. This interaction can lead to the formation of strong, durable materials. The oxirane ring can undergo ring-opening reactions, which are crucial for its reactivity and functionality in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate include:

What sets this compound apart is its unique combination of silicon and oxygen atoms, which provides enhanced reactivity and versatility in various applications.

Eigenschaften

CAS-Nummer

90161-35-6

Molekularformel

C18H36O7Si2

Molekulargewicht

420.6 g/mol

IUPAC-Name

bis[3-[ethoxy(dimethyl)silyl]propyl] oxirane-2,3-dicarboxylate

InChI

InChI=1S/C18H36O7Si2/c1-7-23-26(3,4)13-9-11-21-17(19)15-16(25-15)18(20)22-12-10-14-27(5,6)24-8-2/h15-16H,7-14H2,1-6H3

InChI-Schlüssel

HJEUUCYVIRGQGT-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](C)(C)CCCOC(=O)C1C(O1)C(=O)OCCC[Si](C)(C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.